Cas no 7402-70-2 (N-(2-tert-butylphenyl)acetamide)

N-(2-tert-butylphenyl)acetamide structure
7402-70-2 structure
Product Name:N-(2-tert-butylphenyl)acetamide
CAS No:7402-70-2
MF:C12H17NO
MW:191.269483327866
CID:580631
PubChem ID:343805
Update Time:2025-04-19

N-(2-tert-butylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[2-(1,1-dimethylethyl)phenyl]-
    • N-(2-tert-butylphenyl)acetamide
    • AC1L7Z58
    • acetic acid-(2-tert-butyl-anilide)
    • CTK2I0922
    • Essigsaeure-(2-tert-butyl-anilid)
    • N-(2-t-butylphenyl)acetamide
    • N-acetyl-2-t-butylaniline
    • N-acetyl-ortho-t-butylaniline
    • NSC400312
    • SureCN631133
    • EN300-177312
    • HNFBHUKCHBRSSD-UHFFFAOYSA-N
    • NSC 400312
    • AKOS008913534
    • AG-690/03055058
    • NSC-400312
    • 7402-70-2
    • FT-0759745
    • SCHEMBL631133
    • DTXSID30322065
    • CS-0237058
    • N-(2-(tert-Butyl)phenyl)acetamide
    • Inchi: 1S/C12H17NO/c1-9(14)13-11-8-6-5-7-10(11)12(2,3)4/h5-8H,1-4H3,(H,13,14)
    • InChI Key: HNFBHUKCHBRSSD-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 191.13111
  • Monoisotopic Mass: 191.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 331.1±21.0 °C at 760 mmHg
  • Flash Point: 197.2±7.0 °C
  • Refractive Index: 1.535
  • PSA: 29.1
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

N-(2-tert-butylphenyl)acetamide Security Information

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